2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)-

Description

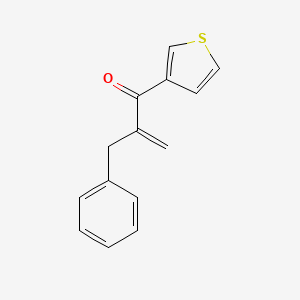

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- (hereafter referred to as the target compound) is a chalcone derivative characterized by a propenone backbone (α,β-unsaturated ketone) with a benzyl (phenylmethyl) group at the α-position and a 3-thienyl group at the β-position. Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The substitution pattern on the aromatic rings significantly influences their chemical reactivity, binding interactions, and biological efficacy.

Structure

3D Structure

Properties

CAS No. |

108664-49-9 |

|---|---|

Molecular Formula |

C14H12OS |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

2-benzyl-1-thiophen-3-ylprop-2-en-1-one |

InChI |

InChI=1S/C14H12OS/c1-11(9-12-5-3-2-4-6-12)14(15)13-7-8-16-10-13/h2-8,10H,1,9H2 |

InChI Key |

IPBKSFACAOIGOI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)C2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Details

| Parameter | Description |

|---|---|

| Reactants | 3-Thiophenecarboxaldehyde and benzyl methyl ketone (or equivalent) |

| Catalyst/Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) |

| Solvent | Ethanol or methanol |

| Temperature | Reflux conditions (typically 60–80 °C) |

| Reaction Time | Several hours (commonly 4–24 h) |

| Work-up | Acidification, extraction with organic solvents (e.g., ethyl acetate), purification by recrystallization or chromatography |

Mechanism Summary

- The base deprotonates the ketone alpha-hydrogen, generating an enolate ion.

- The enolate attacks the aldehyde carbonyl carbon, forming a β-hydroxy ketone intermediate.

- Under reflux, dehydration occurs, yielding the α,β-unsaturated ketone (chalcone structure).

Advantages

- Straightforward and cost-effective

- High atom economy

- Amenable to scale-up and continuous flow processing for industrial production

- Produces the target compound with good yields and purity when optimized.

Alternative Synthetic Routes and Related Preparations

While direct preparation of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is primarily via Claisen-Schmidt condensation, related synthetic strategies for thienyl-containing ketones and amino ketones provide insight into functional group transformations and intermediates relevant to this compound.

Friedel-Crafts Acylation Route (Related Thienyl Ketones)

- Thiophene undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride to yield 3-(2-thienyl)propanone derivatives.

- Subsequent reactions with nucleophiles (e.g., methylamine) can produce amino ketones.

- This method is documented for related compounds and intermediates in pharmaceutical synthesis, such as 3-methylamino-1-(2-thienyl)-1-propanone, which shares structural similarity.

Mannich Reaction and Retromichael/Michael Reactions

- Starting from acetylthiophene, formaldehyde, and dimethylamine, Mannich bases can be formed.

- These intermediates can be converted to amino ketones via Michael addition reactions.

- These routes are more complex and used primarily for chiral intermediates in drug synthesis rather than direct chalcone preparation.

Experimental Conditions and Optimization

Typical Claisen-Schmidt Condensation Procedure

| Step | Conditions/Details |

|---|---|

| Base addition | NaOH (10-20% w/v aqueous solution) |

| Solvent | Ethanol or methanol, 1:1 volume ratio with water |

| Molar ratio | Aldehyde:ketone typically 1:1 or slight excess of ketone |

| Temperature | Reflux (approx. 78 °C for ethanol) |

| Reaction time | 6–12 hours, monitored by TLC or HPLC |

| Work-up | Acidify with dilute HCl to precipitate product |

| Purification | Recrystallization from ethanol or column chromatography |

Yield and Purity

- Yields typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purity is confirmed by ^1H NMR, IR spectroscopy, and chromatographic techniques.

- Optimization includes controlling base concentration, reaction time, and temperature to minimize side reactions such as self-condensation or polymerization.

Analytical Characterization

- ^1H NMR: Characteristic signals for α,β-unsaturated protons and aromatic protons.

- IR Spectroscopy: Strong absorption bands for conjugated carbonyl (~1700 cm^-1) and C=C stretching.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~228 g/mol.

- Chromatography: HPLC or flash chromatography used for purity assessment and isolation.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 3-Thiophenecarboxaldehyde + benzyl methyl ketone | NaOH, ethanol, reflux, 6–12 h | 60–85 | Most common, scalable, cost-effective |

| Friedel-Crafts Acylation | Thiophene + 3-chloropropionyl chloride | AlCl3 catalyst, inert solvent | Variable | Used for related ketones, intermediates |

| Mannich/Retromichael | Acetylthiophene + formaldehyde + dimethylamine | Acid/base catalysis, multiple steps | Variable | Complex, for chiral intermediates |

Research Findings and Industrial Relevance

- The Claisen-Schmidt condensation remains the gold standard for synthesizing chalcone derivatives like 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- due to its simplicity and efficiency.

- Recent studies emphasize continuous flow reactors to improve yield, reproducibility, and scalability.

- The compound’s biological activities have driven interest in optimizing synthesis for pharmaceutical applications.

- Alternative routes, while more complex, provide access to functionalized derivatives and chiral intermediates for drug development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- involves interactions with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Modulation of signaling pathways such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Structural Comparison of Selected Chalcone Derivatives

Key Observations :

- Electron-withdrawing substituents (e.g., bromine in ) increase electrophilicity of the α,β-unsaturated system, influencing reactivity in nucleophilic additions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Insights :

- The target compound’s benzyl group increases lipophilicity (higher logP), favoring membrane permeability but reducing water solubility.

- Polar substituents (e.g., hydroxyl in ) improve aqueous solubility but may limit bioavailability.

Table 3: Activity Profiles of Comparable Compounds

Discussion :

- The target compound’s thienyl group may facilitate interactions with sulfur-binding protein domains, while the benzyl group could enhance penetration through lipid bilayers.

- Halogenated derivatives (e.g., ) show enhanced antimicrobial activity due to increased electrophilicity and membrane disruption.

Biological Activity

2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)-, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure that includes a propenone bridge linking a phenyl and a thienyl group. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound through various research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is . The compound features a conjugated system that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 226.28 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

Antioxidant Activity

Chalcones, including 2-Propen-1-one derivatives, exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress. A study demonstrated that chalcone derivatives could effectively reduce oxidative damage in cellular models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in multiple studies. Chalcones have been shown to inhibit the expression of inflammatory markers such as COX-2 and IL-6. For instance, in vitro studies using human macrophage cell lines revealed that treatment with chalcone derivatives significantly reduced the expression of pro-inflammatory cytokines.

Anticancer Properties

Chalcones are also recognized for their anticancer activities. Research has shown that 2-Propen-1-one derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and activation of caspases. A notable study indicated that these compounds could inhibit tumor growth in xenograft models.

The biological activity of 2-Propen-1-one, 2-(phenylmethyl)-1-(3-thienyl)- is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can influence the activity of enzymes involved in inflammatory pathways.

- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.

- Free Radical Scavenging : The α, β-unsaturated ketone system present in chalcones contributes to their ability to neutralize free radicals.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant effects of chalcone derivatives demonstrated that specific substitutions on the phenyl ring enhance radical scavenging activity. The results indicated a correlation between structural modifications and increased antioxidant potency.

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro assays were performed on various cancer cell lines treated with 2-Propen-1-one derivatives. The findings revealed a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.